![molecular formula C10H15NO5 B14463434 Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate CAS No. 70791-60-5](/img/structure/B14463434.png)
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an imino group and an allyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the allyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The allyl ether moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate involves its reactivity as an enolate ion. The enolate ion acts as a nucleophile, attacking electrophilic centers in various reactions. The presence of the imino group and allyl ether moiety influences its reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid without the imino and allyl ether groups.
Diethyl allylmalonate: Similar structure but lacks the imino group.
Diethyl 2-allylmalonate: Another related compound with an allyl group but different substitution pattern.
Eigenschaften
CAS-Nummer |
70791-60-5 |
|---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
diethyl 2-prop-2-enoxyiminopropanedioate |
InChI |
InChI=1S/C10H15NO5/c1-4-7-16-11-8(9(12)14-5-2)10(13)15-6-3/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
RSGHQTICVJBRDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NOCC=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


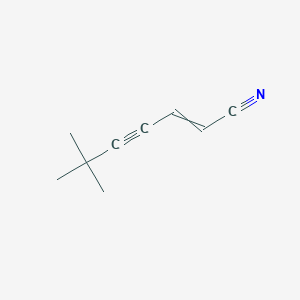
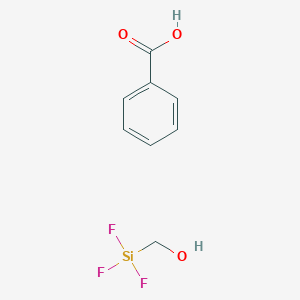
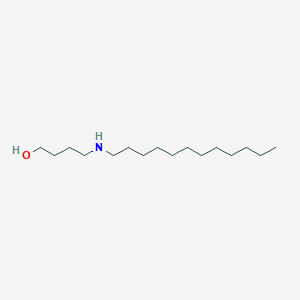
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
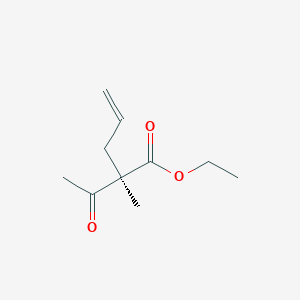
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
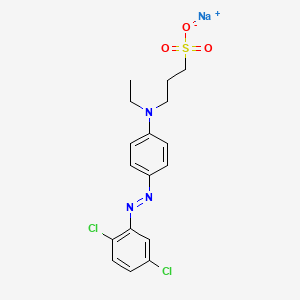
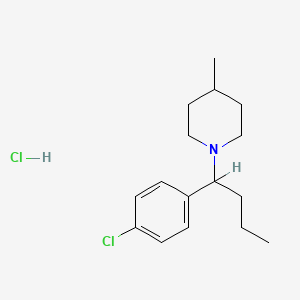

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

